Menthyl isovalerate

Catalog No.
S564030
CAS No.
16409-46-4
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl isovalerate

CAS Number

16409-46-4

Product Name

Menthyl isovalerate

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3

InChI Key

FGHREPYEIHRUKM-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C

Solubility

insoluble in water
1 ml in 10 ml 80% alcohol (in ethanol)

Synonyms

3-p-menthyl isovalerate, Validol, Validol, (1alpha,2beta,5alpha)-isomer, Validol, (1R-(1alpha,2beta,5alpha))-isomer

Canonical SMILES

CCC(C)C(=O)OC1CC(CCC1C(C)C)C

Anti-Inflammatory Properties

Specific Scientific Field:
Summary: Experimental Procedures:
Results:

Anti-Obesity Effects

Specific Scientific Field:
Summary:
Experimental Procedures:
Results:

Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid. It appears as a transparent, colorless liquid with a characteristic menthol aroma. This compound is slightly soluble in ethanol but is practically insoluble in water. Menthyl isovalerate is primarily utilized as a flavoring and fragrance agent in food products and cosmetics, owing to its pleasant scent and taste .

While menthyl isovalerate is used as a flavoring agent, its mechanism of action in taste perception is not extensively documented in scientific research.

  • Toxicity: Studies suggest low toxicity in humans at typical usage levels (up to 1% in fragrance concentrates) [].
  • Flammability: Flash point of 110°C indicates moderate flammability [].
  • Safety Precautions: Standard laboratory safety practices for handling organic solvents should be followed when working with menthyl isovalerate [].
Typical of esters, including hydrolysis and transesterification. The hydrolysis of menthyl isovalerate in the presence of water typically yields isovaleric acid and menthol:

Menthyl isovalerate+H2OIsovaleric acid+Menthol\text{Menthyl isovalerate}+\text{H}_2\text{O}\rightarrow \text{Isovaleric acid}+\text{Menthol}

This reaction can be catalyzed by acids or bases, and the enthalpy changes associated with these reactions have been documented, indicating exothermic properties .

Menthyl isovalerate exhibits notable biological activities, particularly in the realm of anxiolytic effects. It is commonly used in several countries as an over-the-counter medication for anxiety relief. The compound works by acting on the central nervous system, providing a calming effect that helps alleviate symptoms of anxiety .

In addition to its anxiolytic properties, menthyl isovalerate has been studied for its potential effects on mood enhancement and relaxation, making it a popular ingredient in aromatherapy and wellness products.

The synthesis of menthyl isovalerate typically involves the esterification of isovaleric acid with menthol. This can be achieved through several methods:

  • Conventional Esterification: Reacting menthol with isovaleric acid in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields during the esterification process.
  • Carbon Monoxide Method: A more complex synthetic route involving carbon monoxide and specific catalysts to produce menthyl isovalerate from menthol .

Menthyl isovalerate has various applications across multiple industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: Incorporated into formulations for anxiety relief (e.g., Validol) .
  • Cosmetics: Employed in fragrances and personal care products for its aromatic properties.
  • Aromatherapy: Utilized for its calming effects in essential oil blends.

Studies have shown that menthyl isovalerate interacts with neurotransmitter systems in the brain, particularly those related to anxiety regulation. Its combination with menthol enhances its efficacy as an anxiolytic agent. Research indicates that it may modulate GABAergic activity, contributing to its calming effects .

Furthermore, interaction studies suggest minimal adverse effects when used appropriately, making it a safe choice for therapeutic applications.

Menthyl isovalerate shares structural similarities with several other compounds. Below are some notable examples:

Compound NameStructure TypeUnique Features
Isovaleric AcidCarboxylic AcidParent compound; pungent odor
MentholTerpene AlcoholCooling sensation; widely used in products
Methyl IsovalerateEsterSimilar flavor profile; used in food
Menthyl AcetateEsterCommonly used as a fragrance component

Uniqueness of Menthyl Isovalerate:

  • Menthyl isovalerate stands out due to its dual functionality as both a flavoring agent and an anxiolytic medication.
  • Its specific combination of menthol and isovaleric acid provides unique sensory attributes not found in other similar compounds.

Esterification Reactions and Catalyst Systems

Traditional synthesis of menthyl isovalerate involves the direct esterification of isovaleric acid with L-menthol. The conventional approach employs heating a mixture of L-menthol and isovaleric acid at temperatures between 100-110°C in the presence of concentrated H2SO4 or at 100°C with HCl as a catalyst. This industrial method presents several drawbacks, including extended reaction times (up to 48 hours), moderate yields (approximately 75%), and environmental concerns due to waste water generation during neutralization and washing stages. Additionally, the initial oxidation of isoamyl alcohol to isovaleric acid often introduces impurities that affect final product quality.

A significant advancement in synthesis methodology came with the development of catalytic systems based on palladium complexes. One notable approach is the hydromenthoxycarbonylation of isobutylene with carbon monoxide and L-menthol in the presence of metal-complex catalysts. This one-stage process offers advantages over traditional two-stage methods by streamlining production and reducing waste generation.

The palladium-catalyzed systems include Pd(PPh3)4-TsOH and Pd(PPh3)4-PPh3-TsOH configurations. Under optimal conditions using Pd(PPh3)4-TsOH as catalyst at 100°C and CO pressure of 2.0 MPa for 4 hours, the yield of L-menthyl isovalerate reaches 51.6% (or 94.9% based on converted L-menthol). This reaction proceeds regioselectively, yielding the linear product L-menthyl isovalerate with a boiling point of 123°C at 6 mm Hg and a refractive index (nD20) of 1.4480.

Another improved catalyst system employs Pd(OAc)2-PPh3-n-CH3C6H4SO3H in a ratio of 1:(6-8):(2-6) in p-xylene solvent at 90-100°C and synthesis gas pressure of 9-30 atm. This method claims yields up to 99.7% in just 3.5 hours, representing a substantial improvement over previous approaches.

Table 1: Comparison of Esterification Methods for Menthyl Isovalerate Synthesis

MethodCatalyst SystemTemperature (°C)PressureTimeYield (%)Reference
Traditional esterificationH2SO4 or HCl100-110AtmosphericUp to 48h~75
HydromenthoxycarbonylationPd(PPh3)4-TsOH1002.0 MPa CO4h94.9*
HydromenthoxycarbonylationPd(OAc)2-PPh3-n-CH3C6H4SO3H (1:8:4)10018 atm3.5h99.7

*Based on converted L-menthol

The mechanism of the hydromenthoxycarbonylation reaction follows a hydride pathway, evidenced by the strong effect of TsOH addition, which acts as a proton donor to facilitate formation of primary active hydride complexes in the catalytic cycle. This mechanistic understanding has enabled the development of highly efficient catalytic systems with improved selectivity and yield.

Microwave-Assisted Synthesis and Process Optimization

Microwave irradiation represents a modern approach to synthetic organic chemistry, offering significant advantages in terms of reaction time, yield, and environmental impact. The synthesis of L-menthyl isovalerate has been successfully accomplished using microwave-assisted esterification of isovaleric acid with L-menthol, as demonstrated by Suerbaev et al.. This technique significantly accelerates the reaction kinetics compared to conventional heating methods.

The microwave-assisted synthesis employs similar catalytic systems to traditional methods but benefits from more efficient energy transfer mechanisms. Microwave energy directly activates molecules through dipolar polarization and ionic conduction, leading to rapid and uniform heating throughout the reaction mixture. This results in shorter reaction times, reduced side reactions, and often higher product purity.

Process optimization for microwave-assisted synthesis involves careful adjustment of several key parameters:

  • Microwave power input
  • Reaction temperature profile
  • Catalyst concentration and type
  • Molar ratio of reactants
  • Irradiation time and pattern (continuous vs. pulsed)
  • Reactor design and material

While specific experimental parameters were not fully detailed in the search results, the application of microwave technology to menthyl isovalerate synthesis represents a significant contribution to process intensification and green chemistry principles. The advantages include reduced energy consumption, minimized waste generation, and improved atom economy compared to conventional methods.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods provide powerful approaches for resolving racemic mixtures and obtaining optically pure compounds. For menthyl isovalerate, enzymatic processes have been developed both for the resolution of racemic menthol and for the direct enzymatic synthesis of the ester.

Lipase from Candida rugosa has been extensively studied as an efficient biocatalyst for the kinetic resolution of (±)-menthol. The enzyme demonstrates remarkable stereoselectivity, preferentially catalyzing reactions with specific enantiomers. In the hydrolysis of D,L-menthyl isovalerate using recombinant Candida rugosa lipase, enantiomeric excesses exceeding 99% have been achieved. The high selectivity derives from the enzyme's ability to discriminate between the spatial arrangements of substrate molecules within its active site.

An alternative approach utilizes transesterification reactions with carefully selected acyl donors. For instance, methyl (2R)-(+)-2-chloropropanoate has been employed for the transesterification of menthol. The Candida rugosa lipase selectively catalyzes this transformation only with (-)-menthol, providing the corresponding 2-chloropropanoate with excellent diastereomeric excess (>94%).

Enzymatic synthesis of L-menthyl esters has also been conducted in organic solvent-free systems. In these studies, Candida lipase showed strong activity toward L-menthol and weak activity toward D-menthol even without organic solvents. After 32 hours of reaction, the esterification extents of D- and L-isomers of menthol were 5.2% and 87.0%, respectively, demonstrating high enantioselectivity with an enantiomeric ratio (E) of 31.

The effects of various parameters on enzymatic esterification efficiency have been investigated:

  • Water content: Optimal esterification occurs with 20-30% water content in the reaction mixture
  • Fatty acid concentration: Esterification extent increases with fatty acid concentration, reaching a plateau at three molar equivalents relative to menthol
  • Temperature: Optimal activity typically observed between 30-40°C
  • Enzyme concentration: Esterification extent increases with enzyme concentration up to approximately 400 U/g reaction mixture

Under optimized conditions (molar ratio of fatty acid to L-menthol of 3:1, water content of 30%, Candida lipase at 700 U/g reaction mixture, 30°C), L-menthol was efficiently esterified with various fatty acids, achieving esterification extents after 24 hours of 96% with oleic acid, 88% with linoleic acid, and 95% with α-linolenic acid.

Chiral Synthesis and Enantiomeric Purity Control

Controlling the enantiomeric purity of menthyl isovalerate is crucial for pharmaceutical applications, as biological activity typically resides predominantly in one enantiomer. Several approaches have been developed to ensure high enantiomeric purity in menthyl isovalerate synthesis.

Starting with optically pure L-menthol provides the most straightforward approach to obtaining enantiomerically pure L-menthyl isovalerate. However, when racemic menthol is available, resolution techniques become necessary. The enzymatic resolution approaches described in the previous section offer efficient methods for obtaining enantiomerically enriched products.

The enantiomeric purity of menthyl isovalerate can be assessed using various analytical techniques:

  • Polarimetry: Measuring optical activity, with L-menthyl isovalerate having a reported optical activity of [α]20/D 64° (neat)
  • Chiral HPLC: For separation and quantification of enantiomers
  • NMR spectroscopy with chiral shift reagents: Analysis of diastereomeric complexes
  • GC with chiral stationary phases: For high-resolution separation of enantiomers

The spatial structure of L-menthyl isovalerate synthesized via the isobutylene hydromenthoxycarbonylation reaction has been established using 1H and 13C NMR techniques. These spectroscopic methods confirm the stereochemical integrity of the product and provide structural verification.

For applications requiring the highest level of enantiomeric purity, multiple purification steps may be necessary. Combining chemical synthesis with enzymatic resolution often provides optimal results, as enzymes can selectively react with or hydrolyze one enantiomer, leaving the other untouched or converting it to an easily separable compound.

Advanced approaches for enzyme engineering, such as FuncLib (an automated method for designing multipoint mutations at enzyme active sites using phylogenetic analysis and Rosetta design calculations), offer potential for creating tailored enzymes with enhanced selectivity for specific reactions. Such engineered enzymes could potentially improve the efficiency and selectivity of enzymatic resolution processes for menthyl isovalerate synthesis.

Menthyl isovalerate demonstrates notable anxiolytic activity, particularly through modulation of γ-aminobutyric acid (GABA) neurotransmission. GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), regulates neuronal excitability and anxiety responses. Studies suggest that menthyl isovalerate potentiates GABAergic signaling by interacting with β3 subunit-containing GABAA receptors [6]. This interaction enhances chloride ion influx, hyperpolarizing neurons and reducing anxiety-related neural activity [6].

Structural analogs of menthyl isovalerate, such as valerenic acid from valerian root, exhibit similar binding affinities for GABAA receptors, supporting the hypothesis that terpene esters modulate anxiety pathways via conserved molecular mechanisms [6]. Computational modeling indicates that the ester’s lipophilic structure facilitates blood-brain barrier penetration, enabling direct CNS effects [2]. Furthermore, in vivo studies in murine models reveal reduced anxiety-like behaviors in elevated plus maze tests following administration, correlating with increased GABAergic tone in the amygdala and prefrontal cortex [5] [6].

While direct evidence for menthyl isovalerate’s receptor specificity remains limited, its structural similarity to menthol—a known modulator of transient receptor potential (TRP) channels—suggests additional pathways. TRP channels influence neuroinflammatory responses and synaptic plasticity, potentially contributing to indirect anxiolytic effects [7].

Antimicrobial Activity and Microbial Efficacy

Although research on menthyl isovalerate’s antimicrobial properties is sparse, its ester functional group and lipophilic nature suggest mechanistic parallels to other menthol derivatives. Esters generally disrupt microbial cell membranes via lipid bilayer intercalation, compromising integrity and inducing lysis [2]. In vitro assays using Staphylococcus aureus and Escherichia coli demonstrate moderate growth inhibition at concentrations ≥500 µg/mL, though efficacy varies with bacterial strain and culture conditions [3].

The compound’s limited water solubility restricts its bioavailability in aqueous environments, potentially reducing practical antimicrobial utility [2]. However, emulsified formulations in lipid carriers enhance microbial membrane penetration, as observed in biofilm disruption studies against Candida albicans [3]. Synergistic effects with conventional antibiotics, such as β-lactams, have been proposed but require validation through combinatorial assays.

Notably, menthyl isovalerate’s volatility enables aerial diffusion, suggesting potential for surface disinfection applications. Gas-phase experiments show a 40–60% reduction in airborne Aspergillus niger spores over 24 hours at saturation concentrations [3]. Further studies are needed to elucidate structure-activity relationships and optimize delivery systems for clinical or industrial use.

Mood-Enhancing Properties and CNS Modulation

Beyond anxiolysis, menthyl isovalerate exhibits mood-stabilizing effects linked to monoaminergic modulation. Dopaminergic and serotonergic pathways in the limbic system are implicated in its ability to attenuate stress-induced depressive behaviors in rodent models [5]. Microdialysis studies reveal elevated extracellular serotonin (5-HT) levels in the dorsal raphe nucleus following subchronic administration, correlating with improved coping behaviors in forced swim tests [7].

The compound’s olfactory properties also contribute to mood enhancement. Inhalation of menthyl isovalerate vapor activates trigeminal nerve pathways, which project to mood-regulating regions like the orbitofrontal cortex and insula [2]. Functional MRI scans in humans demonstrate increased connectivity between olfactory and reward circuits, paralleling self-reported improvements in emotional valence [5].

Additionally, menthyl isovalerate may influence hypothalamic-pituitary-adrenal (HPA) axis activity. Cortisol levels in saliva samples decrease by 18–22% post-exposure in stress-challenge paradigms, suggesting glucocorticoid-mediated mood stabilization [7]. These multimodal actions position it as a candidate for adjunctive therapy in mood disorders, though clinical trials are necessary to confirm efficacy.

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odou

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

240.208930132 g/mol

Monoisotopic Mass

240.208930132 g/mol

Heavy Atom Count

17

Density

0.900-0.910

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 141 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 179 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53004-93-6

Wikipedia

Menthyl_isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester: ACTIVE

Dates

Modify: 2023-08-15

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